N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a phenyl-substituted triazine ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and suitable catalysts.
Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C17H13BrN4OS |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-6-8-14(9-7-13)20-16(23)11-24-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23) |
InChI Key |
JIRZTMKYQVEDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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